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Introduction
The human neurokinin 1 receptor (NK1R), also known as the substance P receptor (SPR), is a

prototypic member of the rhodopsin-like family A of G protein-coupled receptors (GPCRs).[1][2]

Its primary endogenous ligand is the undecapeptide Substance P (SP), the first neuropeptide

discovered in mammals.[1][3] The SP/NK1R system is a key modulator of a wide array of

physiological and pathological processes, including pain transmission, inflammation, emesis

(nausea and vomiting), and mood regulation.[3][4][5] Consequently, NK1R has been a

significant therapeutic target, leading to the development of approved antagonist drugs like

aprepitant for chemotherapy-induced nausea and vomiting.[3][4][6]

The receptor exists in two main isoforms: a full-length 407-amino acid protein and a truncated

311-amino acid splice variant.[1][7][8] The truncated form, which lacks a significant portion of

the C-terminal tail, exhibits a tenfold lower binding affinity for Substance P and altered signaling

capabilities.[7][9][10] This guide provides a comprehensive overview of the molecular

architecture of the full-length human NK1R, its interaction with ligands, associated signaling

pathways, and the experimental methodologies used to elucidate its structure.
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As a Class A GPCR, the NK1R possesses a canonical seven-transmembrane (7TM) helical

structure.[1][2] This architecture consists of an extracellular N-terminal domain, seven

hydrophobic alpha-helices that span the cell membrane, three intracellular loops (ICLs), three

extracellular loops (ECLs), an intracellular amphipathic helix (helix 8), and an intracellular C-

terminal domain.[1][2] A structurally important and conserved feature is a disulfide bridge

connecting Cys105 in transmembrane domain 3 (TM3) and Cys180 in the second extracellular

loop (ECL2), which helps to stabilize the receptor's tertiary structure.[1]

Recent high-resolution structural studies using X-ray crystallography and cryo-electron

microscopy (cryo-EM) have provided unprecedented insight into the receptor's conformational

states.[11][12] Crystal structures of NK1R bound to antagonists reveal an inactive

conformation, characterized by a deep and narrow orthosteric binding pocket.[3][11][13] In

contrast, cryo-EM structures of Substance P-bound NK1R in complex with G proteins capture

the receptor in a noncanonical active-state conformation, which is distinct from previously

reported GPCR structures and provides a blueprint for G protein binding and signal initiation.

[12]

Ligand Recognition and Binding
The binding site for both agonists and antagonists is located within the transmembrane helical

bundle.[2] The receptor's ability to bind diverse ligands, from the endogenous peptide SP to

small-molecule non-peptide antagonists, underscores its conformational flexibility.

Agonist (Substance P) Binding
Cryo-EM structures have revealed the binding mode of Substance P.[12] The C-terminus of the

peptide inserts deep into the receptor's orthosteric core, making critical contacts for receptor

activation.[12][14] The N-terminal region of SP, meanwhile, interacts with the extracellular loops

and the N-terminal tail of the receptor.[12][15][16][17] This bipartite interaction, involving both

the deep pocket and the extracellular surface, is crucial for high-affinity binding and the

activation of specific downstream signaling pathways, particularly Gs coupling.[10][14]

Antagonist Binding
Clinically used non-peptide antagonists, including aprepitant and netupitant, occupy the same

deep orthosteric pocket as the C-terminus of Substance P.[3][11][18][19] High-resolution crystal

structures show that these antagonists form multiple hydrogen bonds and hydrophobic
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interactions within the binding site.[18] The binding of these molecules induces and stabilizes a

distinct inactive receptor conformation. This conformation sterically blocks the binding of

Substance P and cross-links the extracellular ends of helices V and VI, preventing the

conformational changes required for receptor activation.[12][19]

Quantitative Binding Data
The affinity of various ligands for the NK1R has been determined through radioligand binding

assays. This data is critical for understanding structure-activity relationships and for the

development of selective therapeutics.

Ligand
Receptor
Isoform/Specie
s

Assay Type
Affinity (IC50 /
Ki)

Reference(s)

Aprepitant Human NK1R
Radioligand

Binding
IC50 = 0.1 nM [20]

Substance P Full-length NK1R -
High Affinity (nM

range)
[9][10]

Substance P Truncated NK1R -

10-fold lower

affinity vs. full-

length

[7][9][10]

Signal Transduction Pathways
Upon activation by Substance P, NK1R undergoes a conformational change that allows it to

engage and activate intracellular heterotrimeric G proteins. The receptor is notably pleiotropic,

capable of coupling to multiple G protein subtypes, including Gq, Gs, and to a lesser extent,

Gi/o and G12/13.[1][4][10] This promiscuous coupling leads to the initiation of several distinct

downstream signaling cascades.

Gq Pathway: This is a primary signaling route for NK1R.[1] The activated Gαq subunit

stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate

(PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG).[2][5][8] IP3 diffuses through the cytoplasm to trigger the release of calcium from
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intracellular stores, while DAG activates protein kinase C (PKC).[2][5][8] This cascade can

subsequently activate the mitogen-activated protein kinase (MAPK) pathway.[7][21]

Gs Pathway: NK1R can also couple to Gs proteins. The activated Gαs subunit stimulates

adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][8]

β-Arrestin Pathway: Following agonist-induced phosphorylation by G protein-coupled

receptor kinases (GRKs), the receptor's C-terminal tail serves as a docking site for β-

arrestins.[1][4] β-Arrestin binding uncouples the receptor from G proteins, leading to signal

desensitization, and targets the receptor for internalization via clathrin-dependent

mechanisms.[9][22]
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Caption: NK1R canonical signaling pathways via Gq, Gs, and β-arrestin.

Experimental Methodologies
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The elucidation of the NK1R structure and its ligand interactions has been made possible by a

combination of advanced biochemical and biophysical techniques.

Structural Determination
5.1.1 X-ray Crystallography of Antagonist-Bound NK1R High-resolution structures of NK1R in

complex with antagonists have been solved using X-ray crystallography.[11][18][19]

Protein Expression and Purification: A modified human NK1R construct is expressed in an

insect cell system, such as Spodoptera frugiperda (Sf9) cells.[11][23] The receptor is

solubilized from cell membranes and purified using affinity chromatography in the presence

of a specific antagonist (e.g., aprepitant, netupitant) to stabilize its inactive conformation.

Crystallization: The purified, antagonist-bound receptor is crystallized, often using the lipidic

cubic phase (LCP) method.[11] This involves embedding the protein in a lipidic meso-phase,

which mimics the native membrane environment and facilitates the growth of well-ordered

crystals.

Data Collection and Structure Solution: The crystals are exposed to a high-intensity X-ray

beam at a synchrotron source. The resulting diffraction pattern is used to calculate an

electron density map and build an atomic model of the receptor-ligand complex.

5.1.2 Cryo-EM of Agonist-Bound NK1R-G Protein Complex The structure of the active, agonist-

bound state has been determined using single-particle cryo-electron microscopy.[12][24][25]

Complex Formation and Purification: The NK1R is co-expressed with the components of a

heterotrimeric G protein (e.g., Gq or Gs). The active complex is formed by adding the agonist

Substance P and a single-chain variable fragment (scFv16) that stabilizes the G protein

heterotrimer.[12][26][27] The entire complex is then purified.

Sample Preparation and Vitrification: The purified complex solution is applied to an EM grid,

blotted to create a thin film, and plunge-frozen in liquid ethane. This vitrification process traps

the complexes in a layer of amorphous ice, preserving their native structure.

Data Collection and Image Processing: The vitrified sample is imaged in a transmission

electron microscope. Tens of thousands of particle images are collected and subjected to 2D
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and 3D classification and reconstruction algorithms to generate a high-resolution 3D density

map of the complex.

Structure Determination Methods
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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